molecular formula C12H24N2O7 B12338904 N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide

N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide

Cat. No.: B12338904
M. Wt: 308.33 g/mol
InChI Key: FCYGLRWCWUVIIM-ZYUZMQFOSA-N
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Description

N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in the synthesis include methanol, oxalyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the oxamide group can produce primary amines .

Scientific Research Applications

N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxamides and derivatives with different substituents and stereochemistry. Examples include:

Uniqueness

What sets N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide apart is its specific stereochemistry and the presence of multiple methoxy groups, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H24N2O7

Molecular Weight

308.33 g/mol

IUPAC Name

N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide

InChI

InChI=1S/C12H24N2O7/c1-18-6-7(14-12(17)11(13)16)9(20-3)10(21-4)8(5-15)19-2/h7-10,15H,5-6H2,1-4H3,(H2,13,16)(H,14,17)/t7-,8-,9-,10-/m1/s1

InChI Key

FCYGLRWCWUVIIM-ZYUZMQFOSA-N

Isomeric SMILES

COC[C@H]([C@H]([C@@H]([C@@H](CO)OC)OC)OC)NC(=O)C(=O)N

Canonical SMILES

COCC(C(C(C(CO)OC)OC)OC)NC(=O)C(=O)N

Origin of Product

United States

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